molecular formula C10H12N2O2 B12957629 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide CAS No. 7500-54-1

2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide

Cat. No.: B12957629
CAS No.: 7500-54-1
M. Wt: 192.21 g/mol
InChI Key: REEFTYZPATZMKV-UHFFFAOYSA-N
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Description

2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of an amide group and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide typically involves the reaction of 2-nitrobenzyl chloride with glycine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions to ensure the stability of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often require the use of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-[2-(2-Nitro-2-oxoethyl)phenyl]acetamide.

    Reduction: Regeneration of this compound.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Amino-2-oxoethyl)phenyl]propionamide
  • 2-[2-(2-Amino-2-oxoethyl)phenyl]butyramide
  • 2-[2-(2-Amino-2-oxoethyl)phenyl]valeramide

Uniqueness

2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of both an amino group and an amide group attached to a phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

CAS No.

7500-54-1

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-[2-(2-amino-2-oxoethyl)phenyl]acetamide

InChI

InChI=1S/C10H12N2O2/c11-9(13)5-7-3-1-2-4-8(7)6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14)

InChI Key

REEFTYZPATZMKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)CC(=O)N

Origin of Product

United States

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